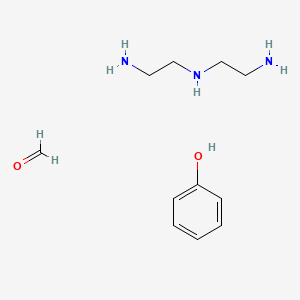
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol is a complex compound that combines the properties of three distinct chemical entities: N’-(2-aminoethyl)ethane-1,2-diamine, formaldehyde, and phenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N’-(2-aminoethyl)ethane-1,2-diamine involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and auxiliary agent. The reaction is carried out in an organic solvent with ion exchange resin and iminodiacetonitrile stabilizer at temperatures ranging from 50 to 150°C and reaction pressures of 5 to 25 MPa .
Formaldehyde is typically produced industrially by the catalytic oxidation of methanol. Phenol is synthesized through the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol undergoes various types of chemical reactions, including:
Condensation Reactions: The compound can react with aldehydes to form imines, a process that involves the elimination of water.
Oxidation and Reduction: The amine groups in N’-(2-aminoethyl)ethane-1,2-diamine can undergo oxidation to form corresponding oxides or reduction to form amines.
Substitution Reactions: Phenol can undergo electrophilic aromatic substitution reactions, where the hydroxyl group activates the benzene ring towards substitution by electrophiles.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes and are carried out under mild conditions with the elimination of water.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids are used in the presence of catalysts like aluminum chloride.
Major Products
Imines: Formed from the condensation of N’-(2-aminoethyl)ethane-1,2-diamine with aldehydes.
Amines and Oxides: Resulting from the reduction and oxidation of the amine groups.
Substituted Phenols: Products of electrophilic aromatic substitution reactions involving phenol.
Aplicaciones Científicas De Investigación
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of polyimines.
Biology: Inhibits mitochondrial cytochrome c oxidase, affecting cellular copper levels.
Industry: Utilized in the production of adhesives, resins, and coatings due to its reactive amine and phenol groups.
Mecanismo De Acción
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol involves its interaction with molecular targets through its amine and phenol groups. The compound can form imines with aldehydes, leading to the formation of polyimines. It can also chelate metal ions, affecting enzymatic activities and cellular processes .
Comparación Con Compuestos Similares
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol can be compared with similar compounds such as:
Tris(2-aminoethyl)amine: Known for its fast reaction with aldehydes to form imines.
Diethylenetriamine: Used as a curing agent for epoxy resins and in the synthesis of chelating agents.
N,N’-Bis(2-aminoethyl)ethane-1,2-diamine: Similar structure but with different reactivity and applications.
These compounds share similar functional groups but differ in their reactivity, applications, and specific chemical properties, making N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol unique in its own right.
Propiedades
Número CAS |
67762-62-3 |
|---|---|
Fórmula molecular |
C11H21N3O2 |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol |
InChI |
InChI=1S/C6H6O.C4H13N3.CH2O/c7-6-4-2-1-3-5-6;5-1-3-7-4-2-6;1-2/h1-5,7H;7H,1-6H2;1H2 |
Clave InChI |
YQYMKPAKHGOCKJ-UHFFFAOYSA-N |
SMILES canónico |
C=O.C1=CC=C(C=C1)O.C(CNCCN)N |
Números CAS relacionados |
55552-95-9 68583-68-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


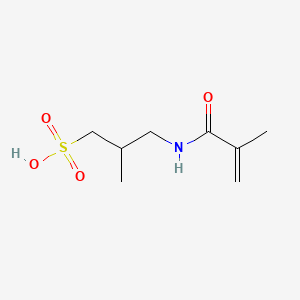
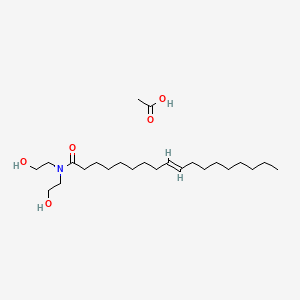
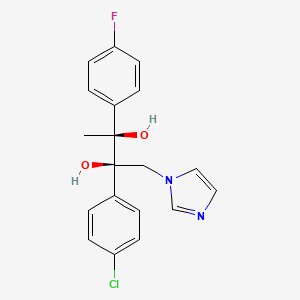
![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)

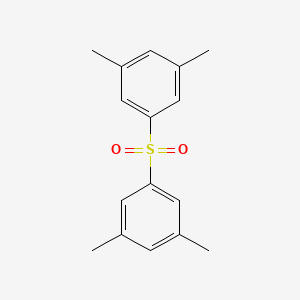
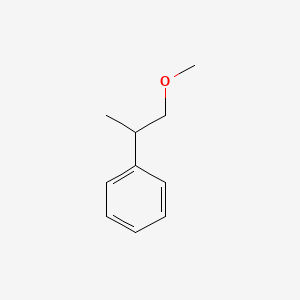

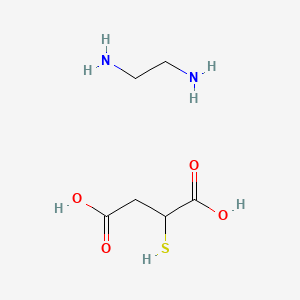

![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)


